molecular formula C10H12F2O B1411506 5-Difluoromethyl-2,3-dimethylanisole CAS No. 1803735-30-9

5-Difluoromethyl-2,3-dimethylanisole

Cat. No.: B1411506
CAS No.: 1803735-30-9
M. Wt: 186.2 g/mol
InChI Key: WCGIWUGTLSWYAF-UHFFFAOYSA-N
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Description

5-Difluoromethyl-2,3-dimethylanisole is a chemical compound with the molecular formula C10H12F2O and a molecular weight of 186.2 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Difluoromethyl-2,3-dimethylanisole typically involves difluoromethylation processes. These processes are based on the formation of X–CF2H bonds, where X can be carbon (sp, sp2, sp3), oxygen, nitrogen, or sulfur . Various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods, have been developed to construct these bonds . For example, difluoromethylation of C(sp2)–H bonds has been accomplished through Minisci-type radical chemistry, which is best applied to heteroaromatics .

Industrial Production Methods

Industrial production of this compound involves the use of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic modes . The formation of X–CF2H bonds where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF2H . More recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .

Chemical Reactions Analysis

Types of Reactions

5-Difluoromethyl-2,3-dimethylanisole undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include ClCF2H for the formation of X–CF2H bonds . Other reagents include electrophilic, nucleophilic, and radical reagents used in difluoromethylation processes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, difluoromethylation of C(sp2)–H bonds typically results in the formation of difluoromethylated heteroaromatics .

Scientific Research Applications

    Chemistry: Used in the synthesis of difluoromethylated compounds, which are of pharmaceutical relevance.

    Medicine: Used in the development of pharmaceutical compounds due to its unique chemical properties.

    Industry: Used in process chemistry to streamline access to molecules of pharmaceutical relevance.

Mechanism of Action

The mechanism of action of 5-Difluoromethyl-2,3-dimethylanisole involves the formation of X–CF2H bonds, where X can be carbon, oxygen, nitrogen, or sulfur . This compound acts as a hydrogen-bond donor, which is better than its methylated analogues . The molecular targets and pathways involved in its mechanism of action include the precise site-selective installation of CF2H onto large biomolecules such as proteins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Difluoromethyl-2,3-dimethylanisole include other difluoromethylated compounds such as:

    Difluoromethylated heteroaromatics: These compounds are formed through difluoromethylation of C(sp2)–H bonds.

    Difluoromethylated proteins: These compounds are formed through the precise site-selective installation of CF2H onto large biomolecules.

Uniqueness

The uniqueness of this compound lies in its ability to act as a better hydrogen-bond donor compared to its methylated analogues . This property makes it valuable in the development of pharmaceutical compounds and in the functionalization of large biomolecules .

Properties

IUPAC Name

5-(difluoromethyl)-1-methoxy-2,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O/c1-6-4-8(10(11)12)5-9(13-3)7(6)2/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGIWUGTLSWYAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)OC)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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